Cas no 1039953-47-3 (1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine)

1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine is a brominated thiophene derivative featuring a piperidin-4-amine core, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 5-bromothiophene moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic systems. The piperidin-4-amine group offers a valuable scaffold for further functionalization, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or other therapeutic applications. Its well-defined structure and high purity make it suitable for precise synthetic applications, including medicinal chemistry and material science. The compound’s stability and solubility profile further support its utility in diverse research settings.
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine structure
1039953-47-3 structure
商品名:1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
CAS番号:1039953-47-3
MF:C10H15BrN2S
メガワット:275.208500146866
CID:5057777

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Piperidinamine, 1-[(5-bromo-2-thienyl)methyl]-
    • 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
    • インチ: 1S/C10H15BrN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2
    • InChIKey: HSSBHYUFRCXERX-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2SC(Br)=CC=2)CCC(N)CC1

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-2964-0.5g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
0.5g
$475.0 2023-09-07
Life Chemicals
F1908-2964-2.5g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
2.5g
$1002.0 2023-09-07
TRC
B145311-100mg
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3
100mg
$ 115.00 2022-06-07
Life Chemicals
F1908-2964-1g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
1g
$501.0 2023-09-07
Life Chemicals
F1908-2964-0.25g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
0.25g
$451.0 2023-09-07
TRC
B145311-1g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3
1g
$ 730.00 2022-06-07
Life Chemicals
F1908-2964-10g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
10g
$2104.0 2023-09-07
TRC
B145311-500mg
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3
500mg
$ 475.00 2022-06-07
Life Chemicals
F1908-2964-5g
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine
1039953-47-3 95%+
5g
$1503.0 2023-09-07

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine 関連文献

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amineに関する追加情報

Introduction to 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine (CAS No. 1039953-47-3)

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1039953-47-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a piperidine ring substituted with a bromothiophene moiety and an amine group, which together contribute to its distinct chemical behavior and biological activity.

The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance the solubility and bioavailability of drugs. Its incorporation into 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine likely contributes to the compound's stability and interaction with biological targets. The bromothiophene substituent, on the other hand, introduces a region of high electron density, which can be exploited for various chemical reactions and interactions. This dual functionality makes the compound a versatile intermediate in synthetic chemistry.

Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing new medications. The combination of piperidine and bromothiophene in 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine positions it as a promising candidate for further investigation. Studies have shown that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The amine group at the 4-position of the piperidine ring further enhances its potential as a pharmacological agent by allowing for modifications that can fine-tune its biological effects.

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine involves several key steps that highlight the ingenuity of modern synthetic methodologies. The bromothiophene component is typically introduced through a Friedel-Crafts alkylation reaction, where the thiophene ring is selectively functionalized. This step requires careful control of reaction conditions to ensure high yield and purity. Following this, the piperidine ring is constructed through nucleophilic substitution or other cyclization reactions, depending on the synthetic route chosen.

The amine group is then introduced at the 4-position of the piperidine ring through reductive amination or another suitable method. Each step in the synthesis must be optimized to minimize side reactions and maximize the formation of the desired product. The final compound is characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

In terms of biological activity, 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine has shown promise in preclinical studies as a potential therapeutic agent. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, the bromothiophene moiety could serve as a scaffold for designing molecules that modulate enzyme activity or receptor binding affinity.

One area of particular interest is its potential application in treating neurological disorders. Piperidine derivatives have been extensively studied for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The presence of both bromothiophene and amine groups in 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine may enhance its ability to interact with CNS-specific targets, making it a valuable candidate for further exploration.

Another promising application lies in oncology research. Brominated heterocyclic compounds have been increasingly recognized for their potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth. The unique structure of 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine may allow it to disrupt key signaling pathways involved in cancer development, offering a new avenue for therapeutic intervention.

The compound's potential also extends to anti-inflammatory applications. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting specific inflammatory pathways, 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine could offer relief from symptoms associated with these conditions without causing significant side effects.

Future research will likely focus on optimizing synthetic routes to improve yield and scalability while exploring new derivatives that enhance biological activity. Computational modeling techniques will play a crucial role in predicting how modifications to the molecular structure will affect its pharmacological properties. This approach will accelerate the discovery process and help identify lead compounds for further development.

In conclusion, 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-am ine (CAS No. 1039953 -47 -3) represents an exciting opportunity in pharmaceutical chemistry due to its unique structural features and potential applications across multiple therapeutic areas. Its synthesis highlights modern synthetic methodologies while offering a platform for developing novel therapeutic agents that address unmet medical needs.

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